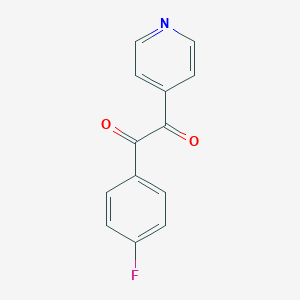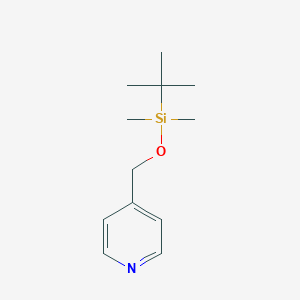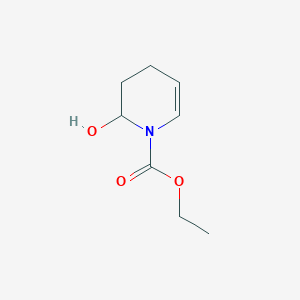
Auranthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auranthine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Auranthine is a heterocyclic compound that contains nitrogen and sulfur atoms in its chemical structure. It is a derivative of thiazole, which is a five-membered ring containing a nitrogen and sulfur atom.
Applications De Recherche Scientifique
1. Chemical Structure and Cytotoxicity
Auranthine, derived from Penicillium aurantiogriseum, has a distinct chemical structure as a quinazolino benzodiazepinedione with an acyclic aliphatic nitrile moiety. Its absolute configuration was confirmed through CD spectroscopy and DFT calculations. Notably, auranthine and its semisynthetic analogues exhibit a cytotoxicity profile, making them potential candidates for further biomedical research and drug development (Kalinina et al., 2018).
2. Synthetic Approaches
The first total synthesis of auranthine's proposed structure was achieved starting from CBz-protected glutamic anhydride and Boc-protected o-aminobenzyl amine, involving an intramolecular aza-Wittig reaction. This synthetic approach is crucial for creating auranthine derivatives for further studies in various fields including pharmaceuticals (Kshirsagar et al., 2010).
3. Production and Screening in Penicillium Species
A study on Penicillium species revealed that P. aurantiogriseum uniquely produces auranthine. The screening for benzodiazepine production in Penicillium species highlighted the specificity of auranthine production in P. aurantiogriseum, which can be pivotal for industrial and pharmacological applications (Ostenfeld Larsen et al., 2000).
4. Novel Alkaloids and Bioactivity
A study identified new alkaloids, including auranomides A, B, and C, along with known metabolites like auranthine, from Penicillium aurantiogriseum. These compounds showed moderate cytotoxic activity against human tumor cells, indicating their potential in cancer research (Song et al., 2012).
5. Taxonomy and Extrolite Production
Auranthine is also significant in the study of fungal taxonomy and extrolite production. In particular, Aspergillus species, including A. lentulus and A. fumigatus, produce auranthine among other extrolites. This highlights its role in understanding fungal species diversity and potential for producing bioactive compounds (Hong et al., 2005).
Propriétés
Numéro CAS |
107290-05-1 |
|---|---|
Nom du produit |
Auranthine |
Formule moléculaire |
C19H14N4O2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2,10,15,23-tetrazapentacyclo[12.9.0.02,11.04,9.017,22]tricosa-1(23),4,6,8,10,17,19,21-octaene-3,16-dione |
InChI |
InChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24) |
Clé InChI |
QSYOIPMDADNFRO-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
SMILES canonique |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Synonymes |
auranthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
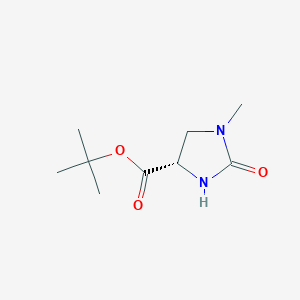

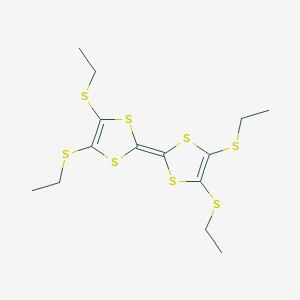
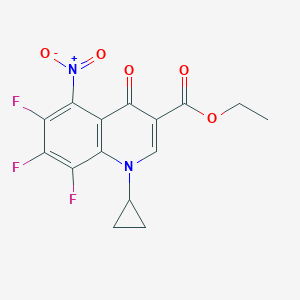
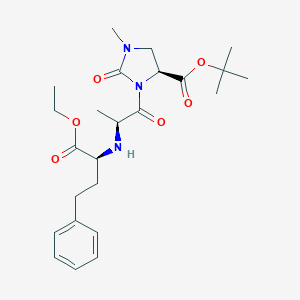
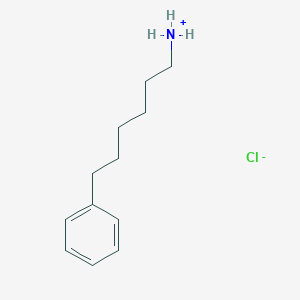
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
